Cas no 923103-32-6 (4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide)

4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide structure
923103-32-6 structure
商品名:4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide
CAS番号:923103-32-6
MF:C22H26N2O3
メガワット:366.453445911407
CID:5497753
PubChem ID:7686741

4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
    • AKOS024466287
    • 923103-32-6
    • F2783-0319
    • 4-(tert-butyl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
    • VU0498514-1
    • 4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide
    • インチ: 1S/C22H26N2O3/c1-22(2,3)16-9-7-15(8-10-16)21(26)23-17-11-12-18(19(14-17)27-4)24-13-5-6-20(24)25/h7-12,14H,5-6,13H2,1-4H3,(H,23,26)
    • InChIKey: POOHXRQKFYEPNK-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCN1C1C=CC(=CC=1OC)NC(C1C=CC(=CC=1)C(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 366.19434270g/mol
  • どういたいしつりょう: 366.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 534
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2783-0319-20mg
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2783-0319-2μmol
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2783-0319-3mg
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2783-0319-50mg
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2783-0319-15mg
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2783-0319-100mg
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2783-0319-10μmol
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2783-0319-2mg
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2783-0319-40mg
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2783-0319-25mg
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
923103-32-6 90%+
25mg
$109.0 2023-05-16

4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide 関連文献

4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamideに関する追加情報

Comprehensive Overview of 4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide (CAS No. 923103-32-6)

4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide, identified by its CAS number 923103-32-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, with its unique structural features, is often explored for its potential applications in drug discovery and development. The presence of a tert-butyl group, a methoxy substituent, and a 2-oxopyrrolidin-1-yl moiety makes it a versatile intermediate in synthesizing bioactive molecules. Researchers are particularly interested in its role as a kinase inhibitor scaffold, which aligns with current trends in targeting protein kinases for therapeutic interventions.

In recent years, the demand for small molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. 4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide fits into this narrative as a promising candidate for modulating enzymatic activity. Its benzamide core is a common pharmacophore found in many FDA-approved drugs, enhancing its relevance in medicinal chemistry. Additionally, the compound's lipophilic properties and hydrogen-bonding capabilities contribute to its bioavailability, a critical factor in drug design. These attributes make it a subject of interest in high-throughput screening and structure-activity relationship (SAR) studies.

The synthesis of CAS 923103-32-6 involves multi-step organic reactions, often starting from commercially available precursors like 4-tert-butylbenzoic acid and 3-methoxy-4-aminophenol. Key steps include amide coupling and pyrrolidinone incorporation, which require precise control of reaction conditions to ensure high yield and purity. Modern techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize these processes, reflecting the industry's shift toward greener and more efficient methodologies. This compound's synthetic versatility also makes it a valuable tool for library generation in combinatorial chemistry.

From a regulatory perspective, 4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide is not classified as a hazardous substance, which simplifies its handling and transportation in research settings. However, standard laboratory safety protocols, including the use of personal protective equipment (PPE) and proper ventilation, are recommended during its manipulation. The compound's stability under ambient conditions further enhances its practicality for long-term storage and experimental use.

In the context of AI-driven drug discovery, CAS 923103-32-6 has been featured in computational studies predicting its binding affinity to various biological targets. Machine learning models trained on cheminformatics datasets have identified this compound as a potential modulator of G-protein-coupled receptors (GPCRs), a hot topic in contemporary pharmacology. Such insights align with the growing intersection of artificial intelligence and chemical research, addressing common user queries like "How can AI accelerate drug development?" or "What are the latest breakthroughs in kinase inhibitors?"

Looking ahead, the applications of 4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide are expected to expand, particularly in neurodegenerative disease research and oncology. Its structural motifs are reminiscent of compounds investigated for Alzheimer's disease and cancer therapeutics, areas where unmet medical needs remain high. As the scientific community continues to explore its potential, this compound exemplifies the synergy between traditional organic synthesis and cutting-edge biotechnology.

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